(Z)-[2-bromo-1-(4-chlorophenyl)ethylidene](methoxy)amine
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Overview
Description
(Z)-2-bromo-1-(4-chlorophenyl)ethylideneamine is a chemical compound with the molecular formula C9H9BrClNO and a molecular weight of 262.53 g/mol . This compound is known for its unique structure, which includes a bromine atom, a chlorine atom, and a methoxy group attached to an ethylideneamine backbone. It is used in various scientific research applications due to its distinctive chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-2-bromo-1-(4-chlorophenyl)ethylideneamine typically involves the reaction of 2-bromo-1-(4-chlorophenyl)ethanone with methoxyamine. The reaction is carried out under controlled conditions to ensure the formation of the desired (Z)-isomer. The reaction conditions often include the use of a solvent such as ethanol or methanol, and the reaction is typically conducted at room temperature or slightly elevated temperatures .
Industrial Production Methods
While specific industrial production methods for (Z)-2-bromo-1-(4-chlorophenyl)ethylideneamine are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to maximize yield and purity, as well as implementing safety measures to handle the bromine and chlorine-containing reagents.
Chemical Reactions Analysis
Types of Reactions
(Z)-2-bromo-1-(4-chlorophenyl)ethylideneamine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to form corresponding oximes or nitriles.
Reduction Reactions: Reduction of the compound can lead to the formation of amines or other reduced derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like sodium azide or potassium thiocyanate. Conditions typically involve the use of polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation Reactions: Reagents such as hydrogen peroxide or potassium permanganate are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted derivatives, while oxidation and reduction reactions can produce oximes, nitriles, or amines.
Scientific Research Applications
(Z)-2-bromo-1-(4-chlorophenyl)ethylideneamine has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (Z)-2-bromo-1-(4-chlorophenyl)ethylideneamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
(Z)-2-((2-bromo-4-chlorophenyl)imino)methyl)-4-chlorophenol: This compound shares a similar structure but includes a phenol group instead of a methoxy group.
2-bromo-1-(4-chlorophenyl)ethanone: This is a precursor in the synthesis of (Z)-2-bromo-1-(4-chlorophenyl)ethylideneamine and lacks the methoxyamine moiety.
Uniqueness
(Z)-2-bromo-1-(4-chlorophenyl)ethylideneamine is unique due to its specific combination of bromine, chlorine, and methoxy groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
(Z)-2-bromo-1-(4-chlorophenyl)-N-methoxyethanimine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrClNO/c1-13-12-9(6-10)7-2-4-8(11)5-3-7/h2-5H,6H2,1H3/b12-9+ |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NPAHWSUAQZFFLK-FMIVXFBMSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CON=C(CBr)C1=CC=C(C=C1)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CO/N=C(\CBr)/C1=CC=C(C=C1)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrClNO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.53 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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